molecular formula C4H5ClO4S2 B040197 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide CAS No. 112161-61-2

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide

Cat. No. B040197
M. Wt: 216.7 g/mol
InChI Key: CMQNDSUSUMJBLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-dihydrothiophene derivatives involves various methods, including photochemical reactions, pyrolysis, and cheletropic addition of sulfur dioxide to alkenes or alkynes. For instance, Aitken, Cadogan, and Gosney (1994) detailed the preparation and pyrolysis of bi- and tri-cyclic sulfones derived from the photochemical [2 + 2] cycloaddition of 2,3-dihydrothiophene 1,1-dioxide with maleic anhydride, highlighting a method to generate complex sulfones containing novel ring systems (Aitken, Cadogan, & Gosney, 1994).

Molecular Structure Analysis

The molecular structure of these compounds often features heterocyclic systems with sulfone (SO2) groups that significantly affect their reactivity and physical properties. Spectroscopic and theoretical studies, such as those by Arjunan et al. (2015), have used FTIR, FT-Raman, and DFT methods to elucidate the structural, vibrational, and electronic properties of 2,5-dihydrothiophene-1,1-dioxide derivatives, providing detailed insights into their molecular geometry and electron distribution (Arjunan, Thirunarayanan, Durga devi, & Mohan, 2015).

Chemical Reactions and Properties

2,5-Dihydrothiophene derivatives undergo various chemical reactions, including Michael additions, oxidation, and cycloadditions, which significantly influence their chemical properties. For example, Otani et al. (2000) studied the Michael additions of oxygen and sulfur nucleophiles to dihydrothiophene derivatives, highlighting the compound's reactivity towards nucleophilic addition (Otani, Sugihara, Ishii, & Nakayama, 2000).

Scientific Research Applications

Environmental Science and Pollution Analysis

Studies have highlighted the presence of sulfur-containing compounds, like polychlorinated dibenzothiophenes, in environmental samples, pointing to their relevance in pollution analysis and environmental monitoring. These compounds are often indicators of industrial processes and combustion activities that can impact water and soil quality (Huntley et al., 1994).

Synthetic Organic Chemistry

Sulfur-containing reagents play a crucial role in synthetic chemistry, enabling the formation of various chemical bonds essential for drug development and materials science. For example, trifluoromethanesulfonyl chloride is used in the synthesis of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, demonstrating the versatility of sulfur-containing compounds in facilitating diverse chemical transformations (Chachignon, Guyon, & Cahard, 2017).

Antioxidant Capacity and Food Chemistry

The antioxidant capacity of food compounds, including those reacting with sulfur-containing radicals, is critical for understanding food preservation and stability. Research into the ABTS/PP decolorization assay has shed light on the pathways through which antioxidants interact with sulfur radicals, contributing to our understanding of food chemistry and the role of sulfur-containing compounds in antioxidant processes (Ilyasov et al., 2020).

Pharmaceutical Applications

Sulfonamides and other sulfur-containing motifs have significant medicinal importance, with applications ranging from antimicrobial to antitumor treatments. The diversity of structures and biological activities associated with these compounds highlights their potential in drug discovery and therapeutic interventions (Carta, Scozzafava, & Supuran, 2012; Azevedo-Barbosa et al., 2020).

Catalysis and Materials Science

The oxidation of sulfur compounds and the development of catalysts for environmental remediation highlight the application of sulfur-containing compounds in catalysis and materials science. Innovations in photocatalytic materials and processes for the degradation of sulfur pollutants are examples of how these compounds contribute to advancing environmental technologies (Cantau et al., 2007).

Safety And Hazards

It’s recommended to wear personal protective equipment/face protection when handling this compound . Ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing. Also, avoid ingestion and inhalation .

properties

IUPAC Name

1,1-dioxo-2,5-dihydrothiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h1H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQNDSUSUMJBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CS1(=O)=O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378202
Record name 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide

CAS RN

112161-61-2
Record name 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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